molecular formula C2H7NO6S2 B1527594 2-Aminoethane-1,1-disulfonic acid CAS No. 1235825-84-9

2-Aminoethane-1,1-disulfonic acid

Cat. No. B1527594
M. Wt: 205.22 g/mol
InChI Key: QQHWIDMUBKSZKJ-UHFFFAOYSA-N
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Description

2-Aminoethane-1,1-disulfonic acid is a di-sulfonated building block that is recommended for post-synthetic water-solubilization of hydrophobic molecules for applications in biological media . It is particularly useful for organic dyes, fluorophores, azo dyes, bodipy, coumarin, and xanthene dyes .


Synthesis Analysis

The synthesis of 2-Aminoethane-1,1-disulfonic acid involves adding acrylic acid and acetonitrile into a flask placed in an ice bath. Fuming sulfuric acid is then added dropwise and the solution is stirred for 30 minutes .


Molecular Structure Analysis

The molecular formula of 2-Aminoethane-1,1-disulfonic acid is C2H10N2O6S2 . The structure includes two sulfonic acid groups attached to an ethane molecule, which also has an amino group .


Chemical Reactions Analysis

This compound can undergo aminolysis reactions of activated esters, activated carbamates (or carbonates), and isothiocyanates . These reactions can be performed either in aqueous media (Schotten-Baumann conditions), or in anhydrous organic media .


Physical And Chemical Properties Analysis

The compound is a white powder . It has a melting point of 57-60°C . The molecular weight is 222.24 .

Scientific Research Applications

Nanocatalyst Synthesis

2-Aminoethane-1,1-disulfonic acid, also known as taurine, has been utilized in the synthesis of nanocatalysts. Specifically, it's been immobilized on epichlorohydrin functionalized Fe3O4@WO3, forming a magnetic nanocatalyst for the green one-pot synthesis of 1-substituted-1H-1,2,3,4-tetrazoles in water. This showcases its role in facilitating environmentally friendly synthesis processes (Ghasemzadeh & Akhlaghinia, 2017).

Bio-Organic Catalysis

Taurine has been introduced as a green bio-organic catalyst for promoting the Knoevenagel reaction between aldehydes and malononitrile. This demonstrates its utility in enhancing reaction efficiency in an environmentally sustainable manner (Shirini & Daneshvar, 2016).

Synthesis of Biologically Active Compounds

In the synthesis of taurine-derived sulfonic acids, taurine is used as a key component. This application is important in the pharmaceutical industry for the creation of compounds with potential biological activity (Furtmann et al., 2015).

Organocatalysis in Medicinal Chemistry

2-Aminoethanesulfonic acid has been used as a biobased organopromoter in the synthesis of new thiazole-based decahydroacridine-1,8-diones, which are significant for their potential antimicrobial properties (Bhosle et al., 2019).

Fuel Cell Applications

2-Aminoethane-1,1-disulfonic acid derivatives have been explored in the context of fuel cells. For example, as a cross-linking agent in sulfonated polyimide membranes, it contributes to improved water sorption and proton conduction, which are crucial for fuel cell performance (Lee et al., 2006).

Future Directions

The compound has potential applications in the field of organic dyes and biomolecules . It can be used to increase the solubility of these compounds in water, which could have implications in various fields such as biochemistry and pharmaceuticals .

properties

IUPAC Name

2-aminoethane-1,1-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7NO6S2/c3-1-2(10(4,5)6)11(7,8)9/h2H,1,3H2,(H,4,5,6)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHWIDMUBKSZKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(S(=O)(=O)O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminoethane-1,1-disulfonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
Y Zhang, RA Mulvenna, S Qu, BW Boudouris… - ACS Macro …, 2017 - ACS Publications
The well-defined nanostructure of membranes manufactured from self-assembled block polymers enables highly selective separations; however, recent efforts to push the pore size of …
Number of citations: 68 pubs.acs.org
A Romieu, C Massif, S Rihn, G Ulrich… - New Journal of …, 2013 - pubs.rsc.org
A green-emitting BODIPY dye carrying a carboxylic acid at the meso-phenyl ring was derivatised with a set of eight different hydrophilic groups neutral, negatively- or positively-charged …
Number of citations: 52 pubs.rsc.org
MPM Illescas - Spin Crossover Phenomena: Towards Molecule-based … - tdx.cat
2.1. Introduction ron (II) complexes displaying spin crossover (SCO) behavior, a phenomenon in which the spin state of the metal center switches between low-spin (LS) and highspin (…
Number of citations: 2 www.tdx.cat
B Roubinet, A Chevalier, PY Renard… - European Journal of …, 2015 - Wiley Online Library
A straightforward method to synthesize 3‐(2‐benzimidazolyl)‐7‐hydroxycoumarins, based on the condensation reaction of 7‐acetoxy‐3‐formylcoumarin with various C‐ and/or N‐…
MJH Ong, S Debieu, M Moreau… - Chemistry–An Asian …, 2017 - Wiley Online Library
The effective synthesis of extended conjugated N,N‐dialkylamino‐nor‐dihydroxanthene‐based fluorophores is described from diversely functionalized salicylic aldehydes. The access …
Number of citations: 19 onlinelibrary.wiley.com
A Romieu, D Tavernier-Lohr, S Pellet-Rostaing… - Tetrahedron …, 2010 - Elsevier
Highly water-soluble fluorescent fluorescein and rhodamine dyes were synthesized through amidification of their carboxylic acid functionality with original di- or tri-sulfonated amino …
Number of citations: 30 www.sciencedirect.com
A Moneo-Corcuera, D Nieto-Castro, J Cirera, V Gómez… - STAR protocols, 2023 - Elsevier
Spin crossover (SCO) complexes, through their reversible spin transition under external stimuli, can work as switchable memory materials. Here, we present a protocol for the synthesis …
Number of citations: 9 www.sciencedirect.com
E Heyer, P Lory, J Leprince, M Moreau… - Angewandte …, 2015 - Wiley Online Library
The preparation of highly water‐soluble and strongly fluorescent diketopyrrolopyrrole (DPP) dyes using an unusual taurine‐like sulfonated linker has been achieved. Exchanging a …
Number of citations: 60 onlinelibrary.wiley.com
B Roubinet, PY Renard, A Romieu - Dyes and Pigments, 2014 - Elsevier
The synthesis and photophysical properties of novel water-soluble phenol-based fluorophores derived from 3-benzothiazolyl-7-hydroxycoumarin and emitting in the range 485–631 nm …
Number of citations: 27 www.sciencedirect.com
F Krutzek, CK Donat, M Ullrich, K Zarschler, MC Ludik… - Cancers, 2023 - mdpi.com
Simple Summary PD-L1 plays a crucial role in the immune responses against cancer. Only around 30% of cancer patients respond to an anti-PD-L1 immune checkpoint inhibitor therapy…
Number of citations: 3 www.mdpi.com

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